

GLI2 Mutations in Human Genetic Disorders: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lig2*

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Introduction

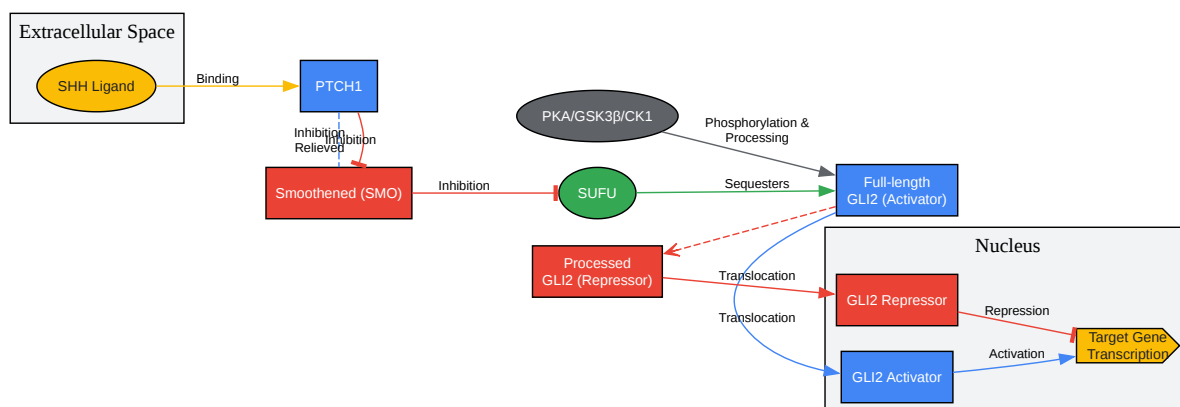
The GLI2 gene, a key component of the Sonic Hedgehog (SHH) signaling pathway, encodes a zinc-finger transcription factor that plays a pivotal role in embryonic development. GLI2 acts as the primary transcriptional activator of the SHH pathway, regulating the expression of a multitude of target genes involved in cell fate, proliferation, and patterning. Consequently, mutations in GLI2 can disrupt these fundamental processes, leading to a spectrum of human genetic disorders characterized by a range of congenital anomalies.

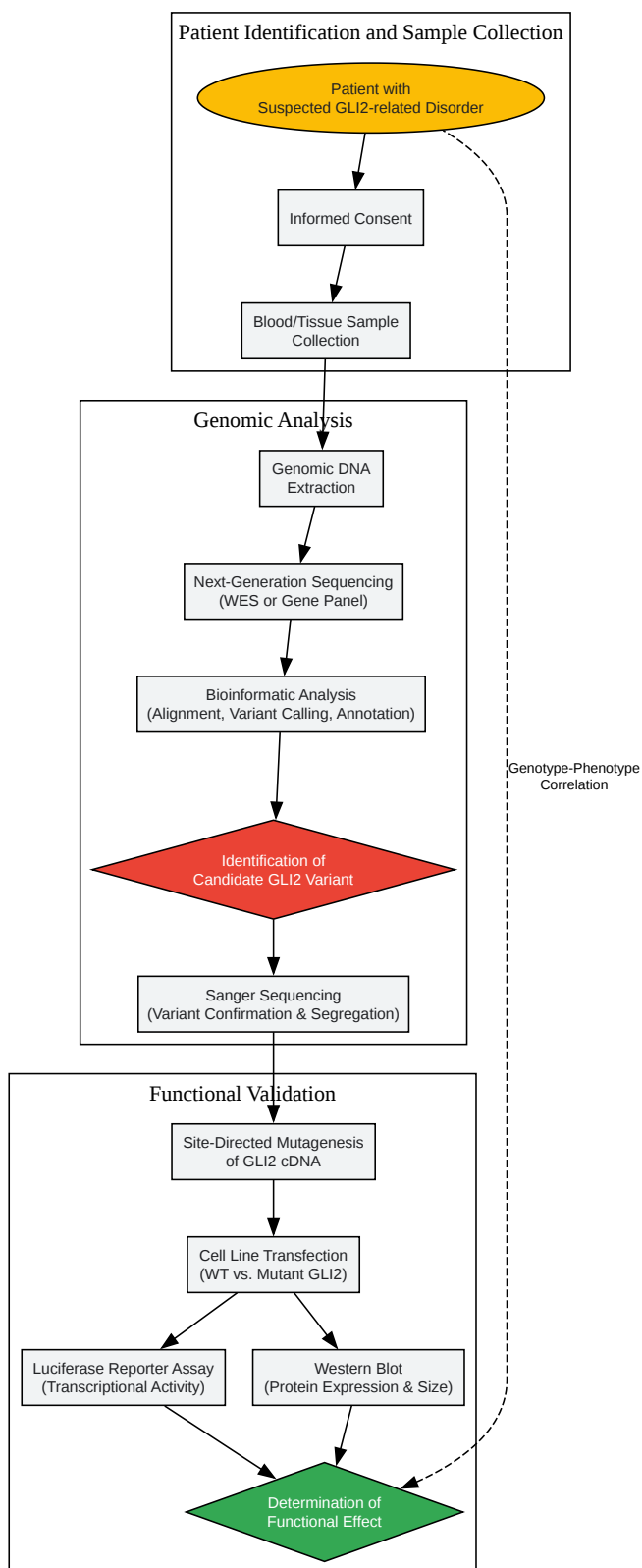
This technical guide provides a comprehensive overview of the role of GLI2 mutations in human disease, with a focus on the molecular mechanisms, associated clinical phenotypes, and the experimental methodologies used to study these mutations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the SHH pathway in a therapeutic context.

The Role of GLI2 in the Sonic Hedgehog Signaling Pathway

The SHH pathway is a crucial signaling cascade that governs the development of numerous structures, including the ventral neural tube, limbs, and craniofacial features. GLI2, along with its homologs GLI1 and GLI3, are the ultimate effectors of the pathway. In the absence of the

SHH ligand, the transmembrane receptor Patched (PTCH1) inhibits another transmembrane protein, Smoothed (SMO). This inhibition leads to the phosphorylation and proteolytic cleavage of full-length GLI2 and GLI3 into repressor forms. Upon binding of SHH to PTCH1, the inhibition of SMO is relieved, leading to a signaling cascade that prevents GLI2 and GLI3 processing. Full-length, activator forms of GLI2 and GLI3 can then translocate to the nucleus to activate the transcription of target genes.





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